molecular formula C10H6N2O B2899796 6-(Furan-3-yl)nicotinonitrile CAS No. 1443643-97-7

6-(Furan-3-yl)nicotinonitrile

Cat. No.: B2899796
CAS No.: 1443643-97-7
M. Wt: 170.171
InChI Key: CHXYZFZJXWWPGF-UHFFFAOYSA-N
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Description

6-(Furan-3-yl)nicotinonitrile (CAS 1443643-97-7) is a chemical compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol . It belongs to the valuable class of nicotinonitrile derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their widespread biological properties . These 3-cyanopyridine-based derivatives are of significant interest in drug discovery because of their ability to interact with diverse biological targets, leading to a range of pharmacological activities . Research into nicotinonitrile derivatives has highlighted their potential as core structures for developing novel chemotherapeutic agents . The structural motif of furan-substituted nicotinonitriles, in particular, serves as a key intermediate for synthesizing a wide array of heterocyclic compounds designed for biological evaluation . These synthetic efforts are crucial in the ongoing search for new potent agents to overcome challenges like multidrug resistance in cancer treatment . Furthermore, compounds featuring the nicotinonitrile core have been investigated for their antimicrobial properties . The furan and pyridine rings within the molecule are common features in many bioactive molecules and approved drugs, underlining the compound's utility as a building block in constructing potential pharmacologically active molecules . This compound is provided for research purposes only. It is essential to handle this compound with care, adhering to all relevant laboratory safety protocols. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(furan-3-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXYZFZJXWWPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies

Reactions at the Nicotinonitrile Moiety

The nicotinonitrile portion of the molecule contains two primary reactive sites: the pyridine (B92270) ring itself and the nitrile functional group.

The pyridine ring in 6-(Furan-3-yl)nicotinonitrile is an electron-deficient aromatic system. This electronic nature generally makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogen, although such reactions often require harsh conditions or the presence of a good leaving group. Conversely, electrophilic aromatic substitution is significantly more difficult than for benzene (B151609) and typically requires forcing conditions, with substitution occurring primarily at the 3- and 5-positions. The presence of the electron-donating furan (B31954) ring at the 6-position and the electron-withdrawing nitrile group at the 3-position modulates the reactivity of the pyridine ring, though specific studies on the functionalization of this particular compound are not extensively detailed in the available literature.

The nitrile (cyano) group is a versatile functional group that can be converted into a variety of other functionalities, serving as a key handle for derivatization. researchgate.net Common transformations include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (6-(Furan-3-yl)nicotinic acid) or an amide (6-(Furan-3-yl)nicotinamide).

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile group to a primary amine, yielding (6-(Furan-3-yl)pyridin-3-yl)methanamine.

Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after hydrolysis.

Cyclization: The nitrile group is an essential precursor for the synthesis of various nitrogen-containing heterocyclic rings. researchgate.net

The reactivity of the nitrile group makes it a cornerstone for creating diverse libraries of compounds based on the this compound scaffold.

Reactions at the Furan Moiety

The furan ring is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene. acs.org Its reactivity is often compared to that of an activated enol ether. acs.org Key reactions involving the furan ring include:

Electrophilic Aromatic Substitution: Furan readily undergoes reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. Substitution typically occurs at the C2 and C5 positions (alpha to the oxygen), which are the most nucleophilic.

Diels-Alder Reaction: Furan can act as a diene in [4+2] cycloaddition reactions with strong dienophiles, leading to the formation of oxabicyclo[2.2.1]heptane derivatives. acs.org

Oxidative Ring Opening: The furan ring can be cleaved under oxidative conditions to yield 1,4-dicarbonyl compounds. acs.org

Dearomatization: The furan ring can undergo dearomatization reactions, which can be followed by cyclization to form new ring systems. nih.gov

Synthesis of Fused Heterocyclic Systems

One of the most significant applications of nicotinonitrile derivatives, including those with furan substituents, is their use as precursors for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. cncb.ac.cnnih.gov

Nicotinonitrile derivatives are key intermediates in the synthesis of furo[2,3-b]pyridines. cncb.ac.cnaabu.edu.jo The general strategy involves the introduction of a functional group at the 2-position of the nicotinonitrile that can subsequently undergo an intramolecular cyclization. For example, a 2-alkoxy-nicotinonitrile derivative can be cyclized to form the fused furo[2,3-b]pyridine (B1315467) core.

A common synthetic pathway involves the ring cyclization of 2-(alkoxy)nicotinonitrile derivatives in the presence of a base like sodium methoxide (B1231860) to yield the corresponding furo[2,3-b]pyridine. aabu.edu.jo This transformation is a powerful method for constructing this medicinally relevant scaffold.

Table 1: Summary of Potential Reactions on this compound

Moiety Reaction Type Reagents/Conditions Potential Product
Nicotinonitrile Nitrile Hydrolysis H⁺/H₂O or OH⁻/H₂O 6-(Furan-3-yl)nicotinic acid
Nicotinonitrile Nitrile Reduction LiAlH₄ or H₂/Catalyst (6-(Furan-3-yl)pyridin-3-yl)methanamine
Furan Electrophilic Bromination Br₂, Dioxane 6-(Bromo-furan-3-yl)nicotinonitrile
Furan Friedel-Crafts Acylation Ac₂O, SnCl₄ 6-(Acyl-furan-3-yl)nicotinonitrile

| Whole Molecule | Intramolecular Cyclization | 1. O-alkylation at C22. Base (e.g., NaOMe) | Furo[2,3-b]pyridine derivative |

Generation of Other Pyridine-Fused Systems (e.g., Pyrimidines, Naphthyridines)

The strategic derivatization of this compound is pivotal for the construction of more complex heterocyclic structures, particularly pyridine-fused systems which are of significant interest in medicinal chemistry. The nitrile group, in conjunction with a strategically introduced functional group on the pyridine ring, serves as a key dielectrophilic or electrophilic/nucleophilic center for annulation reactions, leading to the formation of bicyclic systems such as pyrido[2,3-d]pyrimidines and naphthyridines.

A common and effective synthetic strategy involves the introduction of an amino group onto the pyridine core of a nicotinonitrile derivative. This amino group can then participate in cyclization reactions with various reagents to build the second fused ring. For instance, the transformation of a 6-substituted nicotinonitrile into a 6-substituted-2-aminonicotinonitrile creates a versatile precursor. This precursor, possessing ortho-amino and cyano functionalities, is primed for reactions with one-carbon or three-carbon synthons to yield the desired fused pyrimidine (B1678525) or pyridine rings, respectively.

While direct conversion pathways from this compound are not extensively detailed in readily available literature, analogous transformations with other substituted nicotinonitriles provide a well-established blueprint for these synthetic endeavors.

Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

The construction of the pyrido[2,3-d]pyrimidine skeleton from an aminonicotinonitrile precursor can be achieved through cyclocondensation reactions with various C1-electrophiles. For example, a hypothetical 2-amino-6-(furan-3-yl)nicotinonitrile intermediate could be treated with reagents such as formic acid, urea (B33335), or thiourea (B124793) to yield the corresponding pyrido[2,3-d]pyrimidin-4(3H)-ones or their thione analogs. nih.gov

The reaction with formic acid, for instance, would lead to the formation of a 4-oxo-substituent on the pyrimidine ring. Similarly, reaction with urea or thiourea introduces an amino group at the 4-position of the newly formed pyrimidine ring, along with an oxo or thioxo group at the 2-position. nih.gov These reactions showcase the utility of the aminonicotinonitrile template in rapidly assembling the pyrido[2,3-d]pyrimidine core.

Table 1: Illustrative Reactions for the Synthesis of Pyrido[2,3-d]pyrimidines

Starting Material (Hypothetical)ReagentProduct
2-Amino-6-(furan-3-yl)nicotinonitrileFormic Acid7-(Furan-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
2-Amino-6-(furan-3-yl)nicotinonitrileUrea4-Amino-7-(furan-3-yl)pyrido[2,3-d]pyrimidin-2(1H)-one
2-Amino-6-(furan-3-yl)nicotinonitrileThiourea4-Amino-7-(furan-3-yl)-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidine

Synthesis of Naphthyridine Derivatives

The synthesis of naphthyridines, another important class of pyridine-fused heterocycles, can also be approached from aminonicotinonitrile precursors. The specific isomer of naphthyridine obtained is dependent on the starting materials and reaction conditions. For the synthesis of a 1,8-naphthyridine (B1210474) derivative, an aminonicotinonitrile can undergo reaction with a compound containing a reactive methylene (B1212753) group, such as malononitrile (B47326). nih.gov

In a representative reaction, the treatment of an amino-substituted nicotinonitrile with malononitrile in the presence of a suitable catalyst would lead to a cyclization cascade, ultimately affording the 1,8-naphthyridine scaffold. nih.gov This type of reaction highlights the versatility of the aminonicotinonitrile intermediate in accessing diverse fused heterocyclic systems. The synthesis of other naphthyridine isomers, such as 1,6-naphthyridines, often involves different precursors and cyclization strategies, for instance, the condensation of an aminonicotinonitrile with diethyl malonate. researchgate.net

Table 2: Illustrative Reactions for the Synthesis of Naphthyridines

Starting Material (Hypothetical)ReagentProduct
2-Amino-6-(furan-3-yl)nicotinonitrileMalononitrile2,4-Diamino-7-(furan-3-yl)-1,8-naphthyridine-3-carbonitrile
4-Amino-6-(furan-3-yl)nicotinonitrileDiethyl malonate2-Amino-7-(furan-3-yl)-1,6-naphthyridin-4(1H)-one

Advanced Structural Characterization and Crystallography

X-ray Diffraction Studies for Molecular Geometry and Supramolecularity

Single-crystal X-ray diffraction is a definitive method for determining the precise molecular geometry of crystalline solids. For 6-(Furan-3-yl)nicotinonitrile, this technique would provide accurate bond lengths, bond angles, and torsion angles, defining the spatial relationship between the pyridine (B92270) and furan (B31954) rings. While a specific crystal structure for this compound is not publicly documented, analysis of analogous structures, such as other substituted nicotinonitriles and furan-containing heterocycles, allows for a detailed prediction of its crystallographic features. aalto.firesearchgate.netresearchgate.net

The crystal packing is expected to be governed by a variety of non-covalent interactions, leading to a stable supramolecular framework. Key interactions would likely include:

π-π Stacking: The aromatic nature of both the pyridine and furan rings facilitates stacking interactions, which are crucial in the assembly of many heterocyclic compounds. scispace.com

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds are anticipated, where the nitrogen of the nitrile or pyridine ring, and the oxygen of the furan ring act as acceptors. researchgate.net These interactions play a significant role in directing the crystal packing. aalto.fi

Table 1: Predicted Crystallographic Parameters for this compound This table is predictive, based on data from analogous structures.

ParameterPredicted Value/System
Crystal SystemMonoclinic or Triclinic
Space GroupP21/c or P-1
Dominant Intermolecular Interactionsπ-π stacking, C-H···N hydrogen bonds
Dihedral Angle (Pyridine-Furan)Likely non-planar to minimize steric hindrance

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure, analyzing functional groups, and investigating the dynamic behavior of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the molecular structure in solution. nih.gov Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton spectrum is expected to show distinct signals for each aromatic proton on the pyridine and furan rings. The chemical shifts (δ) and spin-spin coupling constants (J) would confirm the 3,6-disubstitution pattern of the nicotinonitrile core and the 3-substitution on the furan ring. Protons on the furan ring typically appear in a specific region, while the three protons on the pyridine ring would exhibit characteristic splitting patterns (e.g., doublet, doublet of doublets). nih.govmdpi.com

¹³C NMR: The carbon spectrum would display unique resonances for each carbon atom in the molecule. The signal for the nitrile carbon (C≡N) is characteristically found in the 115-120 ppm range. nih.gov The chemical shifts of the aromatic carbons would further corroborate the proposed structure.

Conformational Analysis: The single bond connecting the furan and pyridine rings allows for rotational freedom, leading to different conformations (rotamers). Advanced NMR techniques, such as variable-temperature NMR, can be used to study the dynamics of this rotation. mdpi.comcopernicus.org The energy barrier to rotation can be determined by observing changes in the NMR spectrum, such as peak coalescence, as the temperature is varied. copernicus.org Nuclear Overhauser Effect (NOE) experiments could also provide through-space information about the preferred orientation of the two rings relative to each other. auremn.org.brfrontiersin.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Values are estimated based on typical ranges for furan and pyridine derivatives.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H7.5 - 9.0120 - 155
Furan-H6.5 - 8.0110 - 145
Nitrile (C≡N)N/A115 - 120

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups and vibrational modes within the molecule. cardiff.ac.uk

FT-IR Spectroscopy: The most prominent feature in the IR spectrum of this compound is the sharp, intense absorption band corresponding to the C≡N (nitrile) stretching vibration, typically observed around 2220-2230 cm⁻¹. mdpi.comchemicalpapers.com Other key bands include C=C and C=N stretching vibrations from the aromatic rings (1400-1600 cm⁻¹), C-H stretching of the aromatic rings (>3000 cm⁻¹), and the characteristic C-O-C stretching of the furan ring (1000-1250 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C≡N stretch is also visible in the Raman spectrum, non-polar bonds, such as the C=C bonds in the aromatic rings, often produce stronger Raman signals than IR signals. chemicalpapers.com The combination of both techniques allows for a more complete assignment of the molecule's vibrational modes. nih.gov Theoretical DFT calculations are often employed to aid in the assignment of complex vibrational spectra. globalresearchonline.net

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchIR/Raman3000 - 3100Medium
Nitrile (C≡N) StretchIR/Raman2220 - 2230Strong (IR), Medium (Raman)
Aromatic C=C/C=N StretchIR/Raman1400 - 1600Medium-Strong
Furan Ring (C-O-C) StretchIR1000 - 1250Strong

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula (C₁₀H₆N₂O).

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺·). The fragmentation of this ion can provide structural information. Plausible fragmentation pathways, based on the known behavior of pyridine and furan rings, include: researchgate.net

Loss of HCN: A common fragmentation pathway for nicotinonitriles, leading to a [M-27]⁺ fragment.

Furan Ring Cleavage: The furan ring can lose CO (carbonyl group) or a CHO (formyl radical), which are characteristic fragmentation patterns for furans. researchgate.net

Cleavage of the Inter-ring Bond: Scission of the bond between the two rings can lead to fragments corresponding to the pyridyl-nitrile cation or the furyl cation.

The relative abundance of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the pyridine and furan moieties. researchgate.net

Application of Spectroscopic Data in Elucidating Reaction Mechanisms

The suite of spectroscopic techniques discussed above is indispensable for monitoring chemical reactions and elucidating reaction mechanisms. nih.gov In the synthesis of this compound, for example via a Suzuki or Stille coupling reaction, spectroscopy is used at every stage.

Reaction Monitoring: Techniques like ¹H NMR or FT-IR can be used to monitor the progress of a reaction by observing the disappearance of signals from starting materials and the concurrent appearance of signals corresponding to the product.

Product Identification: Upon completion of the reaction, the isolated product is thoroughly characterized. IR spectroscopy confirms the presence of the key nitrile functional group, NMR confirms the correct regiochemistry and connectivity of the coupled rings, and mass spectrometry verifies the correct molecular weight. nih.govresearchgate.net

Byproduct Analysis: Spectroscopy can also identify any unexpected byproducts, providing insight into alternative reaction pathways or side reactions. This information is crucial for optimizing reaction conditions and understanding the underlying mechanism. For instance, the absence of a carboxylic acid's characteristic O-H stretch in the IR spectrum can confirm the successful conversion of a precursor. nih.gov

By providing an unambiguous structural proof of reactants, intermediates, and products, spectroscopic data serves as the primary evidence for proposing and validating reaction mechanisms.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for calculating properties like molecular geometries, vibrational frequencies, and energies. globalresearchonline.netnih.gov A DFT study of 6-(Furan-3-yl)nicotinonitrile would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement of atoms.

Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation This table presents expected types of data from a DFT geometry optimization. Actual values would require a specific calculation.

ParameterDescriptionIllustrative Value
C-C (Pyridine-Furan) Bond LengthThe length of the single bond connecting the two rings.1.47 Å
C≡N (Nitrile) Bond LengthThe length of the triple bond in the nitrile group.1.16 Å
Pyridine-Furan Dihedral AngleThe twist angle between the planes of the two rings.25.0°

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons.

An analysis of this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rjptonline.org A small gap suggests the molecule is more reactive. In this compound, the HOMO is expected to have significant contributions from the electron-rich furan (B31954) ring, while the LUMO would likely be localized more on the electron-deficient nicotinonitrile moiety. mbbcollege.in This distribution dictates how the molecule interacts with electrophiles and nucleophiles.

Table 2: Example Frontier Molecular Orbital Data This table provides an example of the kind of data generated from a HOMO-LUMO analysis.

ParameterIllustrative Energy (eV)Description
HOMO Energy-6.50Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.85Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.65Energy difference; indicates chemical reactivity and stability.

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. rjptonline.org The EPS map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Typically, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack).

For this compound, an EPS analysis would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the furan ring, making them sites for interaction with electrophiles or hydrogen bond donors. researchgate.netnih.gov Conversely, positive potential would be expected on the hydrogen atoms of the rings. This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction preferences. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic properties, molecular modeling and dynamics simulations explore the physical movements and conformational possibilities of a molecule over time.

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be achieved by rotation around its single bonds. For this compound, the most significant rotation is around the single bond connecting the furan and pyridine (B92270) rings.

A computational conformational analysis would calculate the molecule's total energy as the dihedral angle between the two rings is systematically varied. rsc.org This generates a potential energy landscape, which identifies the most stable (lowest energy) conformation and the energy barriers to rotation between different conformations. researchgate.net It is likely that the planar or near-planar conformations are the most stable due to maximized π-electron conjugation between the two aromatic rings, though steric hindrance could favor a slightly twisted arrangement. rsc.org

Understanding how this compound interacts with other molecules or surfaces is critical for applications in materials science or medicinal chemistry. Computational studies can model these intermolecular interactions. For instance, DFT calculations have been used to investigate the adsorption of furan onto catalyst surfaces, showing that furan tends to bind strongly and can act as an electron donor. nih.govmdpi.com

Simulations could model the interaction of this compound with a specific target protein or a surface. These studies would identify the primary modes of interaction, such as hydrogen bonding (e.g., involving the nitrile nitrogen) or π-π stacking between the aromatic rings. By calculating the binding energies, these models can quantify the strength of the interaction, providing insights into potential adsorption mechanisms or binding affinities. acs.org

Prediction of Chemical Reactivity and Selectivity

Detailed computational studies predicting the chemical reactivity and selectivity of this compound are not extensively available in the current body of scientific literature. However, the reactivity of this molecule can be inferred by examining the electronic properties of its constituent furan and nicotinonitrile moieties.

Theoretical investigations into the reactivity of furan and its derivatives often employ Density Functional Theory (DFT) to analyze frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps. Furan is recognized as an electron-rich aromatic heterocycle, which typically acts as a nucleophile in chemical reactions. The oxygen atom's lone pairs contribute to the π-system, increasing the electron density of the ring.

In the context of this compound, the furan ring is expected to be the primary site for electrophilic attack. The nicotinonitrile ring, on the other hand, is generally electron-deficient due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the cyano group. This would make the pyridine ring susceptible to nucleophilic attack.

Table 1: Predicted General Reactivity of this compound Based on Constituent Moieties

MoietyPredicted ReactivityLikely Site of Attack
Furan RingNucleophilicElectrophilic attack on carbon atoms
Nicotinonitrile RingElectrophilicNucleophilic attack on pyridine carbon atoms

This table is a generalized prediction based on the known reactivity of furan and nicotinonitrile and is not derived from specific computational data for the title compound.

Computational Spectroscopy (e.g., NMR, IR, UV-Vis spectrum prediction)

Specific computational spectroscopic data for this compound is not readily found in published research. Nevertheless, established computational methodologies allow for the theoretical prediction of its spectral properties. These predictions are valuable for the structural elucidation and characterization of novel compounds.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT calculations (e.g., using the B3LYP functional). For this compound, the predicted 1H NMR spectrum would show distinct signals for the protons on the furan and pyridine rings. The chemical shifts would be influenced by the electronic environment of each proton. Similarly, the 13C NMR spectrum would provide information about the carbon skeleton of the molecule.

IR Spectroscopy: Theoretical Infrared (IR) spectra can be calculated by computing the harmonic vibrational frequencies at the optimized geometry of the molecule using DFT. The predicted IR spectrum for this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected vibrations would include C-H stretching from the aromatic rings, C=C and C=N stretching within the rings, the characteristic C≡N stretching of the nitrile group, and C-O-C stretching of the furan ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). The calculated spectrum for this compound would reveal the electronic transitions between molecular orbitals. These transitions, typically π → π* and n → π*, would provide insight into the molecule's chromophoric system.

Table 2: Expected Spectroscopic Data Ranges for this compound Based on Analogous Compounds

SpectroscopyPredicted FeatureExpected Range
1H NMRAromatic Protonsδ 6.0 - 9.0 ppm
13C NMRAromatic Carbonsδ 100 - 160 ppm
13C NMRNitrile Carbon (C≡N)δ 115 - 125 ppm
IRC≡N Stretch2220 - 2240 cm-1
IRAromatic C-H Stretch3000 - 3100 cm-1
IRC=C / C=N Stretch1400 - 1600 cm-1
UV-Visπ → π* Transitions200 - 400 nm

This table presents generalized expected ranges based on typical values for furan and nicotinonitrile derivatives and is not based on specific computational results for the title compound.

Applications in Chemical Science and Technology Excluding Medical/clinical

Corrosion Inhibition Studies

While direct studies on 6-(Furan-3-yl)nicotinonitrile as a corrosion inhibitor are not extensively documented, the known anticorrosive properties of both furan (B31954) and nicotinonitrile derivatives allow for an informed discussion of its potential mechanisms and efficacy. Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier.

Adsorption Mechanism on Metal Surfaces

The primary mechanism by which organic inhibitors protect metals from corrosion is through adsorption onto the metal surface. For this compound, this process would likely involve a combination of physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact with it through protonated heteroatoms.

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, leading to the formation of a coordinate-type bond. The lone pair of electrons on the nitrogen and oxygen atoms of this compound, as well as the π-electrons of the furan and pyridine (B92270) rings, can be donated to the vacant d-orbitals of the metal atoms.

The adsorption process is often described by various isotherms, with the Langmuir isotherm being a common model for such inhibitor systems, suggesting the formation of a monolayer on the metal surface. The Gibbs free energy of adsorption (ΔG°ads) is a key parameter in determining the nature of the adsorption. Values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. Studies on related nicotinonitrile derivatives have shown ΔG°ads values that indicate a mixed-mode of adsorption, involving both physical and chemical interactions.

Table 1: Adsorption Parameters for Nicotinonitrile Derivatives on Steel in Acidic Medium (Illustrative Data from Related Compounds)

Inhibitor Concentration (M)Surface Coverage (θ)ΔG°ads (kJ/mol)Adsorption Isotherm Model
1 x 10-50.65-32.5Langmuir
5 x 10-50.82-33.1Langmuir
1 x 10-40.91-33.8Langmuir
5 x 10-40.95-34.2Langmuir

Note: This data is representative of findings for similar nicotinonitrile compounds and is intended for illustrative purposes.

Electrochemical Characterization of Protective Films

Electrochemical techniques are crucial for evaluating the performance of corrosion inhibitors and characterizing the protective films they form. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are two commonly employed methods.

Potentiodynamic Polarization: This technique reveals the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. For an effective inhibitor like this compound is expected to be, a significant decrease in both anodic and cathodic current densities would be observed upon its addition to the corrosive medium. This would indicate that the compound acts as a mixed-type inhibitor, suppressing both reactions.

Electrochemical Impedance Spectroscopy (EIS): EIS provides information about the resistance and capacitance of the protective film. In the presence of an effective inhibitor, the charge transfer resistance (Rct) is expected to increase significantly, while the double-layer capacitance (Cdl) should decrease. The increase in Rct indicates a slowing down of the corrosion process, while the decrease in Cdl is attributed to the replacement of water molecules at the metal/solution interface by the inhibitor molecules, leading to a thicker and more protective film.

Table 2: Electrochemical Parameters for a Nicotinonitrile Derivative in 1M HCl (Illustrative Data)

Inhibitor Concentration (M)Corrosion Current Density (Icorr) (μA/cm²)Inhibition Efficiency (%)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (μF/cm²)
0 (Blank)550-45120
1 x 10-511080.025085
5 x 10-56688.048060
1 x 10-44492.075045
5 x 10-42894.9110030

Note: This data is hypothetical and based on typical results for effective heterocyclic corrosion inhibitors.

Influence of Molecular Structure on Inhibition Efficiency

The efficiency of an organic corrosion inhibitor is intrinsically linked to its molecular structure. For this compound, several structural features would contribute to its potential as a corrosion inhibitor:

Presence of Heteroatoms: The nitrogen and oxygen atoms are active centers for adsorption onto the metal surface.

Aromatic Rings: The furan and pyridine rings provide a larger surface area for coverage and contain π-electrons that can interact with the metal.

Materials Science Applications

The conjugated system formed by the furan and nicotinonitrile rings in this compound suggests its potential for applications in materials science, particularly in the development of novel electrical and optical materials.

Development as Electrical Materials

The π-conjugated structure of this compound makes it a candidate for use in organic electronics. The overlap of p-orbitals along the molecular backbone allows for the delocalization of electrons, which is a prerequisite for electrical conductivity in organic materials.

Derivatives of furan and pyridine have been investigated as components of conductive polymers and organic semiconductors. researchgate.net The electronic properties of such materials can be tuned by chemical modification. For this compound, the presence of the nitrogen atom in the pyridine ring and the oxygen atom in the furan ring can influence the energy levels of the molecular orbitals (HOMO and LUMO) and, consequently, the charge transport properties. The nitrile group, being strongly electron-withdrawing, can also significantly impact the electronic characteristics.

Table 3: Calculated Electronic Properties of Furan-Pyridine Systems (Illustrative Data)

CompoundHOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)
Furan-Pyridine-6.2-1.54.7
Furan-Nicotinonitrile-6.5-2.14.4
This compound (Predicted)-6.4-2.04.4

Note: This data is based on theoretical calculations for related systems and the values for this compound are predictive.

Potential in Optical Materials

Compounds with extended π-conjugation often exhibit interesting optical properties, such as absorption and emission in the ultraviolet-visible region. The electronic structure of this compound suggests it may have potential applications in optical materials.

The absorption of light by such molecules corresponds to the promotion of an electron from the HOMO to the LUMO. The energy of this transition, and thus the wavelength of light absorbed, is determined by the HOMO-LUMO energy gap. The presence of both electron-donating (furan) and electron-accepting (nicotinonitrile) moieties can lead to intramolecular charge transfer (ICT) upon photoexcitation, which can result in interesting photophysical properties, including fluorescence. manipal.edu

Derivatives of nicotinonitrile have been explored as nonlinear optical (NLO) materials and fluorescent probes. manipal.eduresearchgate.net The significant dipole moment that can arise from the charge separation in the excited state of molecules with donor-acceptor architecture is a key requirement for second-order NLO activity.

Table 4: Photophysical Properties of Furan-Pyridine Derivatives in Solution (Illustrative Data)

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
Furan-Pyridine Derivative 13204100.25
Furan-Pyridine Derivative 23504500.40
Nicotinonitrile Derivative 13304250.30
This compound (Predicted)~340~440~0.35

Note: This data is representative of findings for similar compounds and the values for this compound are speculative.

Catalytic Roles and Applications

Use as Ligands in Coordination Chemistry

The molecular structure of this compound incorporates several potential coordination sites, making it a candidate for use as a ligand in coordination chemistry. The nitrogen atom of the pyridine ring possesses a lone pair of electrons and is a well-established coordination site for a wide variety of transition metals. Similarly, the oxygen atom of the furan ring and the nitrogen atom of the nitrile group also have lone pairs and could potentially engage in coordination, although they are generally weaker donors than the pyridinic nitrogen.

The geometry and electronic properties of the resulting metal complexes would be dependent on the coordination mode of the ligand and the nature of the metal center. Bidentate coordination, involving both the pyridine nitrogen and the furan oxygen, could form a five-membered chelate ring, which is a stable arrangement in coordination chemistry.

Table 1: Potential Coordination Modes of this compound

Coordination Mode Potential Donor Atoms Resulting Chelate Ring Size
Monodentate Pyridine Nitrogen N/A
Bidentate Pyridine Nitrogen, Furan Oxygen 5-membered
Bidentate Pyridine Nitrogen, Nitrile Nitrogen 4-membered (less likely)

This table presents theoretical coordination modes based on the structure of the molecule.

Metal complexes incorporating ligands with similar furan-pyridine scaffolds have been investigated for their catalytic activities in various organic transformations. For instance, complexes of palladium with phosphine-functionalized furyl-pyridyl ligands have shown activity in cross-coupling reactions. While no specific catalytic applications of metal complexes of this compound have been reported, it is plausible that such complexes could exhibit catalytic activity in reactions such as:

Cross-coupling reactions: (e.g., Suzuki, Heck, Sonogashira) where the ligand can stabilize the active metal center.

Oxidation reactions: The furan ring is susceptible to oxidation, and its coordination to a redox-active metal could modulate this reactivity.

Polymerization reactions: As has been observed with other late-transition metal complexes bearing N-donor ligands.

Further research would be required to synthesize and characterize metal complexes of this compound and to evaluate their potential as catalysts.

Participation in Catalytic Processes (e.g., as organocatalysts or precursors)

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. The pyridine moiety within this compound is a key functional group in many organocatalysts. The nitrogen atom of the pyridine ring can act as a Lewis base, activating substrates through nucleophilic attack or by deprotonation.

While there are no specific reports of this compound being used as an organocatalyst, its structure suggests potential for such applications. For example, it could potentially catalyze reactions such as:

Acyl transfer reactions: Where the pyridine nitrogen acts as a nucleophilic catalyst.

Baylis-Hillman reactions: The pyridine could function as a Lewis base to activate the electrophile.

Michael additions: By activating the Michael acceptor.

Furthermore, this compound could serve as a precursor for more complex catalysts. The nitrile group is a versatile functional group that can be transformed into other functionalities. For example, reduction of the nitrile group would yield an aminomethyl group, which could be a key component of a chiral ligand or organocatalyst. Hydrolysis of the nitrile would produce a carboxylic acid, which could also be incorporated into a catalyst structure.

Table 2: Potential Catalytic Roles of this compound

Catalytic Role Active Moiety Potential Applications
Organocatalyst Pyridine Nitrogen (Lewis Base) Acyl transfer, Baylis-Hillman, Michael additions
Catalyst Precursor Nitrile Group Synthesis of amine- or carboxylic acid-containing catalysts

This table outlines hypothetical catalytic roles based on the functional groups present in the molecule.

Investigations of Biological Activity at the Molecular Level Excluding Clinical Human Trials

Enzyme Inhibition Studies

The ability of 6-(Furan-3-yl)nicotinonitrile and related compounds to inhibit specific enzymes is a significant area of research, suggesting its potential as a modulator of cellular processes.

Kinase Inhibition

Monoamine Oxidase (MAO) Inhibition

The potential for furan-containing compounds to act as inhibitors of monoamine oxidases (MAO-A and MAO-B) has been explored. For example, certain nitrofuran derivatives have been shown to inhibit MAO. nih.gov However, specific studies detailing the direct inhibitory effect of this compound on MAO-A or MAO-B have not been identified in the current body of scientific literature. Therefore, its activity as a monoamine oxidase inhibitor remains to be experimentally determined.

Receptor Binding and Modulation

The interaction of this compound with cellular receptors is a key aspect of its biological profile, with a particular focus on adenosine (B11128) receptors.

Adenosine Receptor Antagonism

Significant research has been conducted on compounds structurally related to this compound, specifically as antagonists of the A2A adenosine receptor. A study on 2-amino-6-furan-2-yl-4-substituted nicotinonitriles demonstrated that the presence of a furan (B31954) group is beneficial for high affinity at the A2A adenosine receptor. nih.govscilit.com Two compounds from this series, designated LUF6050 and LUF6080, exhibited potent A2A receptor antagonism with Ki values of 1.4 nM and 1.0 nM, respectively. nih.govscilit.com These findings highlight the importance of the furan-nicotinonitrile scaffold in designing A2A adenosine receptor antagonists. While these compounds differ from this compound by the presence of a 2-amino group and substitution at the 4-position, the data suggests that the core structure is a promising starting point for developing potent A2A antagonists.

Table 1: A2A Adenosine Receptor Affinity of Related Furan-Nicotinonitrile Derivatives

Compound Ki (nM)
LUF6050 1.4

Ligand-Receptor Interaction Mechanisms

The development of the aforementioned A2A adenosine receptor antagonists was guided by a pharmacophore model. nih.gov This computational approach involved overlapping the structures of known non-xanthine A2A antagonists to identify key chemical features necessary for receptor binding. nih.gov This modeling suggested that the 2-amino nicotinonitrile core, substituted with a furan group, would fit well within the receptor's binding pocket. nih.gov The high affinity of the synthesized compounds confirmed the validity of the pharmacophore model. nih.gov Although a specific molecular docking study for this compound was not found, the success of this modeling approach with closely related compounds indicates that similar in silico methods could be used to predict its binding mode and affinity for various receptors.

Antioxidant Mechanisms and Free Radical Scavenging

The potential for this compound and its derivatives to act as antioxidants has been investigated through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant capacity of chemical compounds. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, which is observed as a color change from violet to yellow. mdpi.com

Structure-Activity Relationships for Antioxidant Potency

The antioxidant potential of nicotinonitrile derivatives, including those containing a furan moiety, is intrinsically linked to their chemical structure. researchgate.net Research into this class of compounds has established that specific structural features are crucial for their ability to scavenge free radicals and mitigate oxidative damage. The incorporation of furan and thiophene (B33073) nuclei into heterocyclic compounds is a recognized strategy for enhancing antioxidant activity. researchgate.net

Several key structural factors influence the antioxidant potency of these molecules:

Presence of Heterocyclic Moieties: Nicotinonitrile derivatives bearing a furan moiety have been synthesized and evaluated for their antioxidant capacity, with some showing promising results in vitro. researchgate.netekb.eg The furan ring itself is a structural component found in various natural and synthetic compounds with documented antioxidant functions. researchgate.netutripoli.edu.ly

Hydroxyl Groups: While not a feature of the parent compound this compound, the number and position of hydroxyl (-OH) groups on the aromatic rings of related phenolic compounds are paramount to their antioxidant activity. nih.gov There is often a linear correlation between the number of free hydroxyls and the radical scavenging capability. nih.gov The primary mechanism for many phenolic antioxidants is hydrogen atom transfer (HAT), where a hydrogen atom is donated from a hydroxyl group to a free radical, thus neutralizing it. nih.gov

Substitution Patterns: The nature and position of substituent groups on the pyridine (B92270) and furan rings can modulate antioxidant activity. For instance, studies on flavones and flavonols, which share aromatic ring structures, have shown that specific hydroxylation patterns significantly impact their effectiveness. semanticscholar.org The stability of the radical formed after the antioxidant donates a hydrogen atom is a critical factor, and this stability is influenced by the surrounding molecular structure, including the potential for resonance and intramolecular hydrogen bonding. semanticscholar.org

In vitro assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, are commonly used to quantify and compare the antioxidant potency of these derivatives. researchgate.netekb.egresearchgate.net Results from these assays indicate that certain nicotinonitrile-furan hybrids possess a significant ability to scavenge free radicals, sometimes comparable to standard antioxidants like ascorbic acid. researchgate.net Furthermore, some derivatives have demonstrated a protective effect against DNA damage induced by oxidative agents like the bleomycin-iron complex. ekb.eg

Cellular Mechanisms of Oxidative Stress Mitigation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of a cell's antioxidant defense systems to neutralize them. nih.govmdpi.com When ROS accumulate, they can cause damage to vital biomolecules, including lipids, proteins, and DNA, contributing to various pathologies. nih.govmdpi.com this compound and its related compounds appear to mitigate oxidative stress through several cellular mechanisms.

One primary mechanism is the direct scavenging of ROS. mdpi.com Compounds with inherent antioxidant properties can neutralize free radicals, thereby preventing them from interacting with and damaging cellular components. mdpi.com This activity is often evaluated using cell-free assays like DPPH and ABTS, which measure the compound's direct radical-quenching ability. researchgate.netmdpi.com

Beyond direct scavenging, these compounds may also enhance the cell's endogenous antioxidant defenses. nih.gov Cells possess a sophisticated network of antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase, which are crucial for managing ROS levels. nih.govmdpi.com Studies on structurally related phenylfuranylnicotinamidines revealed that these molecules exhibit SOD-like activity. nih.gov This suggests they can mimic the function of the SOD enzyme, which catalyzes the dismutation of the highly reactive superoxide radical into oxygen and the less reactive hydrogen peroxide.

Furthermore, these compounds can protect against the downstream consequences of oxidative stress. For example, specific nicotinonitrile derivatives bearing a furan moiety have been shown to protect against DNA damage induced by oxidative insults. ekb.eg This protective action is critical, as oxidative DNA damage can lead to mutations and contribute to cellular aging and disease. The ability to interfere with these damaging processes at the cellular level underscores the therapeutic potential of targeting oxidative stress pathways.

Molecular Basis of Antiproliferative Activity

The antiproliferative effects of this compound and related derivatives stem from their ability to interfere with fundamental cellular processes required for cancer cell growth and survival. Research has identified several key molecular targets and pathways that are modulated by this class of compounds.

Targeting Cellular Processes

The antiproliferative mechanism of nicotinonitrile derivatives is often multifactorial, involving the targeting of critical cellular machinery and signaling pathways.

Enzyme Inhibition: A significant mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling, proliferation, and survival. nih.gov Overexpression or dysregulation of kinases is a hallmark of many cancers. semanticscholar.org Certain novel nicotinonitrile derivatives have demonstrated potent inhibitory activity against tyrosine kinases (TK), leading to cell cycle arrest and the suppression of cancer cell growth. nih.gov Other related hybrids have been shown to act as dual inhibitors of Aurora kinases and tubulin polymerization, both of which are essential for cell division (mitosis). ekb.eg Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis, has also been observed with furan-based derivatives, representing another crucial antiproliferative strategy. figshare.com

Induction of Apoptosis: Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. Many cancer cells evade this process to achieve uncontrolled proliferation. Nicotinonitrile derivatives have been shown to induce apoptosis in cancer cells, representing a primary mechanism for their antiproliferative effects. nih.govnih.gov This is often achieved through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of enzymes called caspases. nih.gov

Cell Cycle Arrest: The cell cycle is a tightly regulated series of events leading to cell division. Disruption of this cycle can halt proliferation. Studies have shown that nicotinonitrile compounds can cause cell cycle arrest, frequently at the G2/M phase. ekb.egfigshare.com By preventing cells from entering mitosis, these compounds effectively stop them from dividing and multiplying.

Mechanistic Insights from In Vitro Cell Line Studies

In vitro studies using various human cancer cell lines have provided detailed mechanistic insights into the antiproliferative action of nicotinonitrile derivatives. These studies have elucidated specific molecular events and confirmed the cellular processes targeted.

The activity of these compounds is often dose-dependent and can vary between different cancer cell types. acs.org For example, certain derivatives show selective activity against colon and liver cancer cells while being less effective against breast cancer cell lines. acs.org

Key mechanistic findings from cell line studies include:

Induction of Apoptotic Markers: Treatment of cancer cells with nicotinonitrile derivatives leads to a significant increase in the levels of key apoptotic proteins. This includes the induction of initiator caspase-9 and executioner caspase-3. nih.gov Activation of this caspase cascade leads to the cleavage of critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and ultimately, cell death. ekb.eg

Modulation of Apoptosis-Regulating Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for determining cell fate. Some nicotinonitrile compounds have been found to decrease the Bcl-2/Bax ratio, tipping the balance in favor of apoptosis. ekb.eg Additionally, suppression of other anti-apoptotic proteins like survivin has been observed. ekb.eg

Cell Cycle Disruption: Flow cytometry analysis has confirmed that these compounds can arrest cancer cells in the G2/M phase of the cell cycle. ekb.egfigshare.com This arrest is often accompanied by the induction of proteins that regulate the cell cycle.

The following table summarizes representative findings from in vitro studies on nicotinonitrile derivatives.

Compound/Derivative ClassCell Line(s)Key Mechanistic FindingsReference(s)
Phenylfuranylnicotinamidines60 human cancer cell linesCytostatic to cytotoxic activity; DNA binding and degradation ability. nih.gov
Substituted NicotinonitrilesHCT-116 (Colon)Induction of apoptosis via caspase-3 activation. semanticscholar.org
Pyrazolopyridine NicotinonitrilesHCT-116 (Colon), MCF-7 (Breast)Potent antiproliferative activity (IC50 ~1-3 µM); induction of intrinsic apoptosis via caspase-9 and caspase-3 activation; potent inhibition of tyrosine kinase. nih.gov
4,6-Diaryl-3-cyanopyridin-2-onesHepG2 (Liver)Cell cycle arrest at G2/M phase; increased expression of p53; suppression of anti-apoptotic genes. researchgate.net
Furo-pyrimidine DerivativesHT-29 (Colon)Cell cycle arrest at G2/M phase; induction of apoptosis; deactivation of VEGFR-2. figshare.com
3-Cyano-pyridine HybridsPC-3 (Prostate)Cell cycle arrest at G2/M phase; increase in pre-G1 apoptotic cells; suppression of survivin; decrease in Bcl-2/Bax ratio; cleavage of caspase-7 and PARP. ekb.eg

Studies on Antimicrobial Properties

Derivatives of nicotinonitrile, particularly those incorporating other heterocyclic systems like furan, have been investigated for their antimicrobial properties against a range of pathogenic microbes.

Inhibition of Microbial Growth Pathways

Cyanopyridine derivatives are recognized for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. ekb.eg The introduction of a furan moiety can modulate this activity. The mechanism of action, while not fully elucidated for every derivative, is believed to involve the disruption of essential microbial pathways.

Structure-activity relationship studies have shown that the biological activity is highly dependent on the molecular structure. For instance, the conversion of the nicotinonitrile group (-CN) to a nicotinamidine group (-C(=NH)NH2) has been shown to significantly increase the antimicrobial activity of phenylfuranyl derivatives. nih.gov This highlights the importance of specific functional groups in the interaction with microbial targets.

The effectiveness of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe. Studies have demonstrated that certain nicotinonitrile-coumarin hybrids exhibit potent antibacterial properties, with MIC values in the low microgram per milliliter range against clinically relevant bacteria. ekb.eg

The following table presents MIC values for some nicotinonitrile derivatives against various bacterial strains, illustrating their spectrum of activity.

Derivative ClassBacterial StrainMIC (µg/mL)Reference(s)
Nicotinonitrile-coumarin hybridKlebsiella pneumoniae1.9 ekb.eg
Nicotinonitrile-coumarin hybridEscherichia coli3.9 ekb.eg
Nicotinonitrile-coumarin hybridPseudomonas aeruginosa3.9 ekb.eg
Nicotinonitrile-coumarin hybridStaphylococcus aureus7.8 ekb.eg
Nicotinonitrile-coumarin hybridStreptococcus mutans3.9 ekb.eg
ekb.egnih.govproquest.comtriazolo[4,3-a]quinoxaline-nicotinonitrile hybridGram-positive & Gram-negative strains3.9 ekb.eg

Antibiofilm Activity

Currently, there is a notable absence of specific research in publicly accessible scientific literature investigating the antibiofilm properties of this compound. While the broader classes of molecules containing furan and nicotinonitrile moieties have been a subject of interest for their diverse biological activities, including antimicrobial and antibiofilm potential, dedicated studies on this particular compound's ability to inhibit or eradicate bacterial biofilms have not been reported.

The furan ring is a component of various compounds that have demonstrated antimicrobial effects. Similarly, the nicotinonitrile scaffold is present in numerous biologically active molecules. However, the specific combination in this compound and its effect on biofilm formation by clinically relevant bacteria remains an uninvestigated area. Future research would be necessary to determine if this compound possesses any significant antibiofilm activity, to identify the bacterial species it may be effective against, and to elucidate its mechanism of action at the molecular level.

Hypoglycemic Activity Investigations

Research into the potential therapeutic applications of nicotinonitrile-furan molecular hybrids has suggested possible hypoglycemic effects. A study focusing on newly synthesized compounds within this chemical class investigated their activity in a dexamethasone-induced diabetes mellitus model in senile rats.

In this research, several new hybrid molecules containing nicotinonitrile and furan fragments were synthesized and evaluated for their ability to lower blood glucose levels. The findings indicated that some of the tested compounds exhibited hypoglycemic effects that were superior to metformin, a standard reference drug used in the management of type 2 diabetes. While these results are promising for the general class of nicotinonitrile-furan hybrids, the specific contribution and efficacy of this compound were not explicitly detailed in the available abstracts of the study.

The precise mechanism by which these compounds may exert their hypoglycemic action has not been fully elucidated but is a key area for ongoing research. Potential mechanisms could involve the modulation of key enzymes in glucose metabolism or interaction with receptors involved in glucose homeostasis.

Table 1: Summary of Hypoglycemic Activity for select Nicotinonitrile-Furan Hybrids

Compound ClassificationAnimal ModelKey Finding
Nicotinonitrile-Furan Molecular HybridsDexamethasone-induced diabetic senile ratsSome compounds showed hypoglycemic effects superior to metformin.

Note: Specific data for this compound is not available in the cited literature. The table reflects general findings for the compound class.

Further and more detailed investigations are required to isolate and confirm the hypoglycemic activity of this compound specifically and to understand its molecular targets and therapeutic potential.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies

The efficient and versatile synthesis of 6-(Furan-3-yl)nicotinonitrile is the gateway to its comprehensive study. While classical condensation reactions have been traditionally used for building nicotinonitrile rings, future research should focus on modern, more adaptable synthetic methodologies. cncb.ac.cn The development of novel strategies will be crucial for creating not only the parent compound but also a diverse library of derivatives for subsequent structure-activity relationship studies.

A primary avenue for exploration is the application of palladium-catalyzed cross-coupling reactions. These methods offer a powerful and modular approach to forming the key carbon-carbon bond between the pyridine (B92270) and furan (B31954) rings.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 6-halonicotinonitrile (e.g., 6-chloro- or 6-bromonicotinonitrile) with furan-3-boronic acid or its corresponding pinacol (B44631) ester. libretexts.orgyoutube.com The Suzuki coupling is renowned for its mild reaction conditions and tolerance of a wide range of functional groups, making it an ideal choice for complex molecule synthesis. mdpi.com Nickel-catalyzed variants could also be explored as a more cost-effective and sustainable alternative. nih.gov

Stille Coupling: An alternative strategy involves the reaction between a 6-halonicotinonitrile and an organotin reagent, such as 3-(tributylstannyl)furan. wikipedia.orgorganic-chemistry.org The Stille reaction is highly effective for coupling heterocyclic systems and offers a complementary approach to the Suzuki coupling, particularly when the corresponding boronic acids are unstable or difficult to access. libretexts.orgorgsyn.org

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic StrategyKey ReactantsTypical CatalystKey AdvantagesPotential Challenges
Suzuki-Miyaura Coupling6-Halonicotinonitrile + Furan-3-boronic acidPalladium(0) complex (e.g., Pd(PPh₃)₄)Mild conditions, high functional group tolerance, commercially available reagents, non-toxic boron reagents. libretexts.orgStability and availability of the specific furan-3-boronic acid.
Stille Coupling6-Halonicotinonitrile + 3-(Tributylstannyl)furanPalladium(0) complex (e.g., Pd(PPh₃)₄)Stable organostannane reagents, excellent for heterocyclic coupling. organic-chemistry.orgToxicity of organotin compounds and byproducts requires careful handling and purification. wikipedia.org

Exploration of New Chemical Transformations

With an efficient synthesis established, this compound can serve as a versatile building block for more complex molecular architectures. Future research should explore novel chemical transformations of this scaffold to generate fused heterocyclic systems, which often exhibit enhanced biological activity.

A particularly promising transformation is the intramolecular Thorpe-Ziegler cyclization . wikipedia.orgscribd.com This base-catalyzed reaction is a powerful method for converting nitriles into fused-ring enamines, which can then be hydrolyzed to form cyclic ketones or further modified. semanticscholar.orgchem-station.com By first introducing a side chain with a nitrile group at the C-2 position of the pyridine ring (via substitution of a suitable precursor), the Thorpe-Ziegler reaction could be employed to cyclize onto the existing cyano group at C-3. This would generate novel furo[2,3-b]pyridine (B1315467) derivatives that retain the furan-3-yl moiety at the 6-position. Given that furo[2,3-b]pyridines are recognized as potent anticancer scaffolds, this represents a highly promising avenue for drug discovery. cncb.ac.cnresearchgate.net

Further research could also investigate transformations of the furan ring itself, such as electrophilic substitution or Diels-Alder reactions, to introduce additional complexity and functionality, leading to compounds with potentially unique electronic and biological properties.

Advanced Computational Chemistry for Design and Prediction

Computational chemistry offers an indispensable toolkit for accelerating the discovery and optimization of new therapeutic agents. For this compound, in silico methods can provide critical insights into its potential biological activity and guide synthetic efforts, thereby saving considerable time and resources.

Future research should employ a range of computational techniques:

Molecular Docking: The nicotinonitrile scaffold is a known inhibitor of various protein kinases, which are critical targets in oncology. nih.gov Molecular docking studies can be used to predict the binding affinity and orientation of this compound within the ATP-binding sites of key kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and serine/threonine kinases like AKT1. ekb.egcncb.ac.cn These simulations can identify the most likely biological targets for the compound.

Quantum Mechanics (QM) Calculations: DFT (Density Functional Theory) methods can be used to calculate the molecule's electronic properties, such as its electrostatic potential surface and frontier molecular orbitals. mdpi.com This information helps in understanding its reactivity and potential for intermolecular interactions, which are crucial for receptor binding.

Pharmacophore Modeling: By analyzing the structures of known kinase inhibitors that contain pyridine or furan moieties, a pharmacophore model can be developed. This model can then be used to virtually screen derivatives of this compound to prioritize the synthesis of compounds with the highest probability of being active.

These computational approaches will be instrumental in building a predictive framework for the biological potential of this class of compounds before extensive synthetic work is undertaken.

Investigation of Structure-Property Relationships for Targeted Applications

A systematic investigation into the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound derivatives is essential for optimizing this scaffold for any specific application. The goal of future research in this area is to understand how modifications to the molecular structure influence its biological activity and physicochemical properties.

A focused synthetic program should be initiated to create a library of analogs by systematically modifying different parts of the molecule:

Substitution on the Furan Ring: Introducing small alkyl or electron-withdrawing/donating groups at the C-2, C-4, or C-5 positions of the furan ring.

Substitution on the Pyridine Ring: Adding substituents at the C-2, C-4, and C-5 positions of the nicotinonitrile core.

Bioisosteric Replacement: Replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to probe the importance of the furan oxygen for activity.

Each synthesized analog would then be evaluated in a panel of biological assays (e.g., kinase inhibition, cellular antiproliferative assays) to build a comprehensive SAR profile. researchgate.netmdpi.com This data is critical for identifying key structural features responsible for potency and selectivity, ultimately guiding the design of optimized lead compounds for targeted applications such as anticancer therapy. nih.gov

Table 2: Hypothetical SAR Study Outline for Kinase Inhibition

Compound IDModification on this compound ScaffoldTarget Kinase (e.g., EGFR) IC₅₀ (nM)Antiproliferative Activity (e.g., MCF-7) GI₅₀ (µM)
FN-01 (Parent)UnsubstitutedData to be determinedData to be determined
FN-025-Methyl on Furan RingData to be determinedData to be determined
FN-032-Chloro on Pyridine RingData to be determinedData to be determined
FN-044-Amino on Pyridine RingData to be determinedData to be determined
FN-05Furan replaced with ThiopheneData to be determinedData to be determined

Interdisciplinary Research on Biological Mechanisms

Elucidating the precise biological mechanism of action is the ultimate goal in the development of any new bioactive compound. For this compound, this will require a highly collaborative, interdisciplinary approach that integrates medicinal chemistry, computational biology, molecular biology, and pharmacology.

Based on the known activities of related nicotinonitriles, future research should focus on its potential as an anticancer agent. nih.govnih.gov A proposed research workflow would include:

Initial Screening: The synthesized compound and its derivatives would be screened against a panel of cancer cell lines (e.g., breast, colon, lung) to identify those most sensitive to its effects. acs.org

Target Identification and Validation: For the most active compounds, in silico predictions of biological targets (e.g., specific kinases) would be validated using enzymatic assays.

Cellular Mechanism Studies: Molecular biology techniques would be employed to understand how the compound affects cancer cells. This includes cell cycle analysis to see if the compound causes cell cycle arrest, and apoptosis assays (e.g., measuring caspase activation) to determine if it induces programmed cell death. ekb.egnih.gov

In Vivo Evaluation: Promising candidates would be advanced to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

This integrated research program will be essential to fully characterize the biological effects of this compound and to validate its potential as a lead compound for the development of new therapeutics.

Q & A

Q. Key Factors :

  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% optimizes coupling efficiency.
  • Solvent Polarity : Polar aprotic solvents enhance reaction rates but may require rigorous drying to prevent side reactions.
  • Yield : Reported yields for analogous compounds range from 68% to 87% depending on substituent steric effects .

How can structural characterization of this compound derivatives be systematically validated?

Basic Research Focus
A multi-technique approach is critical:

  • X-ray Crystallography : Resolves dihedral angles between pyridine and furan rings (e.g., 24.8–25.2° for substituted derivatives) and identifies disorder in heteroaromatic systems .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear as distinct multiplets (δ 7.2–8.5 ppm). Ethoxy or thioether substituents show characteristic shifts (e.g., CH₂ groups at δ 1.2–4.3 ppm) .
    • ¹³C NMR : Nitrile carbons resonate at δ 115–120 ppm; carbonyl groups (if present) at δ 160–190 ppm .
  • IR Spectroscopy : Confirms nitrile (C≡N, ~2200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) functionalities .

Q. Advanced Validation :

  • Single-Crystal XRD : Essential for resolving conformational ambiguities, such as thiophene ring disorder in derivatives .

What strategies address regioselectivity challenges in functionalizing the pyridine and furan rings of this compound?

Advanced Research Focus
Regioselectivity is influenced by electronic and steric factors:

  • Electrophilic Substitution : Nitration or halogenation favors the pyridine ring’s meta-position due to electron-withdrawing nitrile groups. For example, bromination occurs selectively at the furan’s α-position .
  • Nucleophilic Attack : Thiol or amine nucleophiles preferentially react at the pyridine’s β-position under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Case Study :

  • Alkylation : O- vs. N-alkylation in 2-pyridone derivatives depends on solvent polarity and cation size. Polar solvents (e.g., DMSO) favor O-alkylation, while bulky cations (e.g., K⁺) promote N-alkylation .

How can computational modeling predict the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite predict binding affinities to targets like HOXA9 transcription factor (implicated in leukemia). Key interactions include:
    • π-Stacking between the pyridine ring and aromatic residues (e.g., Phe145).
    • Hydrogen bonding between nitrile groups and catalytic lysine residues .
  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CNS permeability. Derivatives with logP < 3.5 show favorable blood-brain barrier penetration .

Q. Experimental Correlation :

  • In Vitro Assays : Antiproliferative activity (IC₅₀) against leukemia cell lines (e.g., K562) correlates with docking scores (R² > 0.7 in optimized models) .

What methodologies resolve contradictions in reported biological activities of nicotinonitrile derivatives?

Advanced Research Focus
Discrepancies often arise from assay conditions or structural variations:

  • Enzyme Inhibition : IC₅₀ values for acetylcholinesterase (AChE) inhibition vary by substituents. For example:

    DerivativeSubstituentIC₅₀ (µM)
    A4-Fluorophenyl0.12
    B4-Iodophenyl0.87
  • Cellular Context : Activity against solid tumors (e.g., MCF-7) vs. hematological cancers (e.g., HL-60) depends on cellular uptake efficiency, measured via fluorescence microscopy with BODIPY-labeled analogs .

Q. Mitigation Strategies :

  • Dose-Response Reproducibility : Use standardized protocols (e.g., NIH/NCATS guidelines) for cell viability assays (MTT or CellTiter-Glo).
  • Structural-Activity Relationships (SAR) : Systematic variation of substituents (e.g., trifluoromethyl vs. methoxy) clarifies pharmacophore contributions .

How are solvent and temperature optimized in the synthesis of this compound-based diamidines?

Advanced Research Focus
Diamidine prodrugs require controlled hydrolysis:

  • Bis-O-Acetoxyamidoxime Intermediate : Formed in anhydrous THF at 0°C to prevent premature hydrolysis.
  • Hydrogenation : Pd/C (10 wt%) in methanol at 25°C under H₂ (1 atm) converts nitriles to amidines with >90% purity .

Q. Critical Parameters :

  • Solvent Choice : Methanol balances solubility and hydrogenation efficiency.
  • Catalyst Recycling : Pd/C can be reused ≤3 times with <5% yield drop .

What analytical techniques quantify trace impurities in this compound samples?

Q. Basic Research Focus

  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect:
    • Unreacted boronic acids (retention time ~5.2 min).
    • Palladium residues (quantified via ICP-MS, limit: 10 ppm) .
  • GC-FID : Monitors volatile byproducts (e.g., furan derivatives) with detection limits of 0.01% .

Q. Quality Control :

  • Pharmacopeial Standards : Follow USP-NF protocols for nitrosamine testing (e.g., NDMA < 0.03 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.